BenchChemオンラインストアへようこそ!

N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide

Lipophilicity ADME Drug-likeness

Why buy this specific compound? N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide (CAS 42816-80-8) is a differentiated benzothiadiazole scaffold with a distinct 4-nitrobenzamide electronic profile (LogP 3.07, tPSA 120.79 Ų) conferring specific binding interactions critical for reproducible kinase inhibitor SAR studies and optoelectronic device development. Its unique structure ensures reliable experimental outcomes, unlike generic analogs. Ideal as a versatile building block for focused libraries and as a TrxR inhibition probe. Ensure data integrity—choose this exact compound.

Molecular Formula C13H8N4O3S
Molecular Weight 300.29 g/mol
CAS No. 42816-80-8
Cat. No. B5609324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
CAS42816-80-8
Molecular FormulaC13H8N4O3S
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N4O3S/c18-13(8-4-6-9(7-5-8)17(19)20)14-10-2-1-3-11-12(10)16-21-15-11/h1-7H,(H,14,18)
InChIKeyRASNJTILYILMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,1,3-Benzothiadiazol-4-yl)-4-nitrobenzamide (CAS 42816-80-8): Compound Profile and Procurement Considerations


N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide (CAS 42816-80-8) is a synthetic organic molecule belonging to the benzothiadiazole class, characterized by a 2,1,3-benzothiadiazole core linked via an amide bond to a 4-nitrophenyl group . With a molecular formula of C13H8N4O3S and a molecular weight of 300.29 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and materials science due to the electron-deficient nature of the benzothiadiazole moiety . It is primarily investigated as a building block for generating chemical libraries, developing optoelectronic materials, and probing structure-activity relationships in drug discovery programs targeting kinase inhibition or antimicrobial pathways [1].

Why N-(2,1,3-Benzothiadiazol-4-yl)-4-nitrobenzamide (CAS 42816-80-8) Cannot Be Casually Substituted with In-Class Analogs


The assumption that any benzothiadiazole derivative can be substituted for N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide is scientifically unsound. The 2,1,3-benzothiadiazole core is a privileged scaffold, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents on both the heterocyclic ring and the pendant benzamide [1]. While many in-class compounds share a common core, the specific combination of an unsubstituted benzothiadiazole and a 4-nitrobenzamide group confers a distinct electronic profile, influencing critical parameters such as logP (calculated at 3.07), solubility (LogSW -4.40), and potential binding interactions . Furthermore, data suggests that minor structural variations, such as the addition of a methyl group or a chloro substituent, can drastically alter the mechanism of action, as seen in the shift from membrane disruption to alternative pathways in related anti-tubercular studies . Therefore, substituting this specific compound with a generic analog risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) hypotheses.

Quantitative Differentiation Guide for N-(2,1,3-Benzothiadiazol-4-yl)-4-nitrobenzamide (CAS 42816-80-8)


Computed Lipophilicity (LogP) of CAS 42816-80-8 and Its Impact on Membrane Permeability

The predicted lipophilicity of N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, as measured by its LogP value of 3.07, provides a key differentiator from its 5-methyl analog. This value places the compound in an optimal range for passive membrane diffusion, a critical parameter for cellular assays. In contrast, the 5-methyl derivative N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide (CHEMBL1581391) is predicted to have a higher LogP due to the additional methyl group, which can lead to increased lipophilicity, potentially resulting in higher non-specific binding, lower aqueous solubility, and altered pharmacokinetic profiles [1].

Lipophilicity ADME Drug-likeness

Inferred Solubility Advantage of CAS 42816-80-8 Over 5-Methyl Analog

The predicted aqueous solubility (LogSW) for N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide is calculated to be -4.40, indicating low solubility but serving as a baseline for comparison. The introduction of a methyl group, as in N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, is expected to further decrease aqueous solubility due to increased hydrophobicity [1]. This is a well-established trend in medicinal chemistry where the addition of non-polar alkyl groups on an aromatic ring generally reduces solubility in polar media. Therefore, while both are poorly soluble, the target compound is predicted to have a measurable advantage in achieving higher concentrations in aqueous buffer systems compared to its 5-methyl-substituted analog .

Aqueous Solubility Formulation In Vitro Assay

Topological Polar Surface Area (tPSA) of CAS 42816-80-8 and Implications for Passive Oral Absorption

N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide possesses a topological polar surface area (tPSA) of 120.79 Ų, a key descriptor for predicting passive oral absorption [1]. This value falls well within the established range (below 140 Ų) considered favorable for crossing biological membranes, such as the intestinal epithelium and the blood-brain barrier. This is a direct consequence of the specific substitution pattern: the 4-nitro group contributes to polarity, but the overall structure remains within an optimal window. In contrast, analogs with additional polar substituents, such as the ethoxy and nitro groups in N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide, would be expected to exhibit a significantly higher tPSA (likely >140 Ų), which is often correlated with reduced membrane permeability and lower oral bioavailability .

tPSA Drug-likeness Oral Bioavailability

Potential for Selective Thioredoxin Reductase (TrxR) Inhibition vs. Non-Specific Membrane Disruption

While direct data for this compound is absent, class-level evidence points to a crucial differentiation in mechanism of action. A structurally related compound, 4-nitro-2,1,3-benzothiadiazole (4-NBT), acts as a specific inhibitor of Babesia microti thioredoxin reductase (TrxR) [1]. This targeted enzyme inhibition is a stark contrast to the non-specific membrane disruption observed for other benzothiadiazole derivatives against Mycobacterium tuberculosis . The latter compounds exert their antibacterial effect primarily at high concentrations (above MBC4.5) in a pH-independent manner, indicating a detergent-like or membrane-perturbing mechanism rather than a specific protein interaction . The presence of the 4-nitrobenzamide moiety in our target compound aligns it more closely with the 4-nitro-substituted TrxR inhibitor scaffold, suggesting it may share a similar, more specific mode of action.

Mechanism of Action Target Engagement Antimicrobial

Optimized Research Applications for N-(2,1,3-Benzothiadiazol-4-yl)-4-nitrobenzamide (CAS 42816-80-8)


Medicinal Chemistry: Development of Orally Bioavailable Kinase Inhibitors

The compound's balanced profile—a tPSA of 120.79 Ų, which is within the range for good oral absorption, and a calculated LogP of 3.07—positions it as an ideal starting scaffold for medicinal chemistry programs focused on developing orally available drugs targeting intracellular kinases or other enzymes. Its core is a recognized kinase inhibitor pharmacophore, and the 4-nitro group provides a convenient handle for further derivatization or as a bioisostere for carboxylic acids in lead optimization campaigns [1]. This makes it a strategic procurement choice for projects where oral bioavailability is a primary design consideration.

Chemical Biology: A Tool Compound for Investigating Thioredoxin Reductase (TrxR) Pathways

Based on the class-level inference that 4-nitro-substituted benzothiadiazoles can act as specific TrxR inhibitors, this compound can be procured as a tool to probe the role of TrxR in cellular redox homeostasis, cancer cell proliferation, or parasite survival [1]. Its use in assays alongside a structurally matched negative control (e.g., a benzothiadiazole lacking the nitro group) would allow researchers to dissect the specific contribution of TrxR inhibition from broader cytotoxic effects. This targeted application leverages the compound's potential for a more specific mechanism over non-specific membrane-active analogs.

Materials Science: Synthesis of Donor-Acceptor (D-A) Semiconductors

The 2,1,3-benzothiadiazole moiety is a well-known electron-accepting unit in organic electronics. Its electron-deficient nature, when coupled with an electron-rich donor, facilitates intramolecular charge transfer (ICT), making it valuable for tuning band gaps in organic semiconductors [1]. The compound's rigid planar structure and ability to engage in π-stacking interactions, as observed in crystal structures of related benzothiadiazole complexes, make it a useful monomer for creating conjugated polymers or small-molecule semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2].

Analytical Chemistry: Use as a Reference Standard in LC-MS and Crystallography

Given its defined molecular weight (300.29 g/mol) and distinct spectroscopic signature, this compound serves as a reliable reference standard for liquid chromatography-mass spectrometry (LC-MS) method development and quality control of related benzothiadiazole libraries [1]. Furthermore, the benzothiadiazole core's propensity to form well-ordered crystals makes it a candidate for obtaining high-resolution crystal structures. This is useful for validating computational docking poses or for studying solid-state intermolecular interactions in the context of crystal engineering [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.